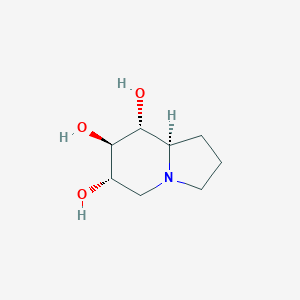
6,7,8-Trihydroxyindolizidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-Trihydroxyindolizidine (THI) is a natural alkaloid that is commonly found in plants of the genus Cytisus. THI has been found to possess a number of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. In
Mécanisme D'action
The mechanism of action of 6,7,8-Trihydroxyindolizidine is not fully understood, but it is believed to involve the inhibition of a number of different cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 6,7,8-Trihydroxyindolizidine has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Effets Biochimiques Et Physiologiques
6,7,8-Trihydroxyindolizidine has been found to have a number of interesting biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral activities, 6,7,8-Trihydroxyindolizidine has also been found to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potent biological activity. 6,7,8-Trihydroxyindolizidine has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potential toxicity. 6,7,8-Trihydroxyindolizidine has been found to be toxic to certain cell types, and care must be taken when handling this compound.
Orientations Futures
There are a number of different future directions that could be explored in regards to 6,7,8-Trihydroxyindolizidine. One area of research that is particularly promising is the development of 6,7,8-Trihydroxyindolizidine-based drugs for the treatment of cancer and other diseases. Additionally, further research could be done to better understand the mechanism of action of 6,7,8-Trihydroxyindolizidine and to identify potential side effects and toxicity concerns. Finally, more research could be done to explore the potential of 6,7,8-Trihydroxyindolizidine as a tool for studying cellular pathways and processes.
Conclusion
In conclusion, 6,7,8-Trihydroxyindolizidine is a natural alkaloid that possesses a number of interesting biological properties. 6,7,8-Trihydroxyindolizidine has been found to have anti-tumor, anti-inflammatory, and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases. While there are some limitations to using 6,7,8-Trihydroxyindolizidine in lab experiments, its potent biological activity makes it a promising area of research for the future.
Méthodes De Synthèse
6,7,8-Trihydroxyindolizidine can be synthesized using a number of different methods, including extraction from natural sources, chemical synthesis, and biocatalysis. The most common method for synthesizing 6,7,8-Trihydroxyindolizidine is through chemical synthesis, which involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a number of different reagents, including nitrosyl chloride, sodium nitrite, and sodium nitrate.
Applications De Recherche Scientifique
6,7,8-Trihydroxyindolizidine has been the subject of a number of scientific studies due to its interesting biological properties. One of the most promising areas of research for 6,7,8-Trihydroxyindolizidine is in the field of cancer treatment. Studies have shown that 6,7,8-Trihydroxyindolizidine has potent anti-tumor activity and can induce apoptosis in cancer cells. 6,7,8-Trihydroxyindolizidine has also been found to possess anti-inflammatory and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases.
Propriétés
Numéro CAS |
115649-93-9 |
|---|---|
Nom du produit |
6,7,8-Trihydroxyindolizidine |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol |
InChI |
InChI=1S/C8H15NO3/c10-6-4-9-3-1-2-5(9)7(11)8(6)12/h5-8,10-12H,1-4H2/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
NCQXPGNMJJWGLP-ULAWRXDQSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]([C@@H]([C@H](CN2C1)O)O)O |
SMILES |
C1CC2C(C(C(CN2C1)O)O)O |
SMILES canonique |
C1CC2C(C(C(CN2C1)O)O)O |
Synonymes |
1-deoxy-6,8a-diepicastanospermine 1-deoxy-6-epicastanospermine 1-deoxy-8a-epi-castanospermine 1-deoxy-castanospermine 1-deoxycastanospermine 6,7,8-trihydroxy-indolizidine 6,7,8-trihydroxyindolizidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



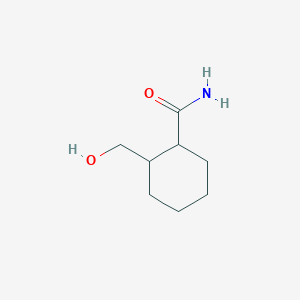
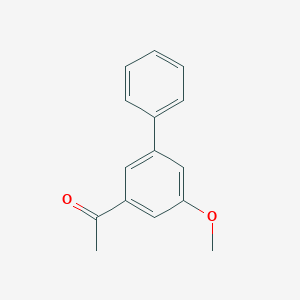
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
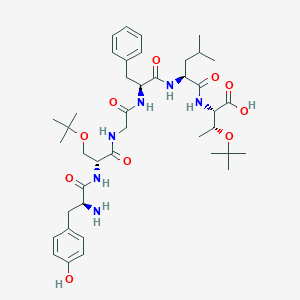
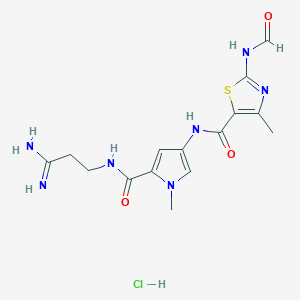
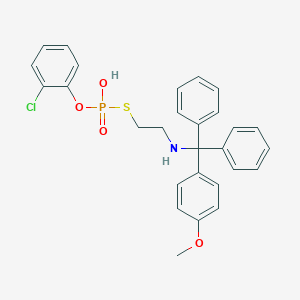
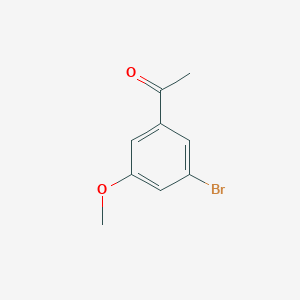

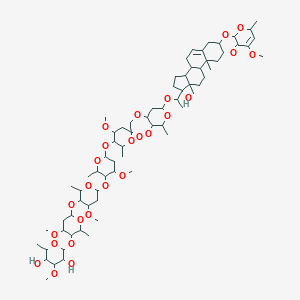
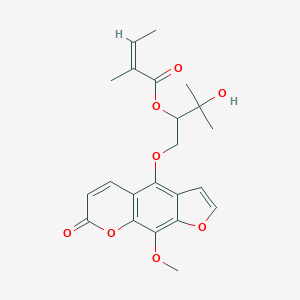
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
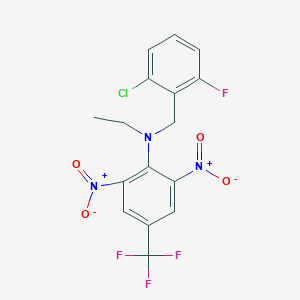
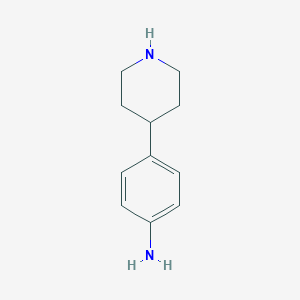
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)